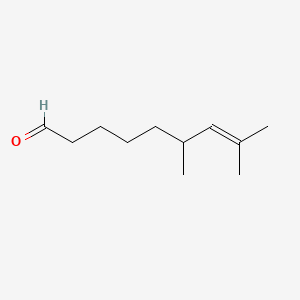
7-Nonenal, 6,8-dimethyl-
Cat. No. B8518352
Key on ui cas rn:
899810-84-5
M. Wt: 168.28 g/mol
InChI Key: MSRUKASFIHGGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07501536B2
Procedure details


18 g (0.11 mol) of 6,8-dimethylnon-7-enal (1) and 96.0 g of ethanol are placed in a 500 ml round-bottomed flask equipped with a thermometer. Cooling is carried out to 5° C. and 2.0 g of sodium borohydride are added in small portions without exceeding a bulk temperature of 10° C. The mixture is stirred at ambient temperature for 16 hours. Cooling is carried out to 5° C. and 20.0 g (1.36 mol) of acetone are added dropwise to destroy the excess reducing agent without exceeding a bulk temperature of 10° C. The reaction medium is acidified with 20.0 g of 10% hydrochloric acid without exceeding a bulk temperature of 10° C. 40 g of water are also added, followed by 70 g of toluene, with vigorous stirring. The phases are separated and the organic phase is washed once with 50 g of saturated aqueous NaHCO3 solution and twice with 50 g of water. The organic phase is dried and filtered, and the toluene is evaporated at reduced pressure. After distillation, 13.4 g (0.08 mol) of (B.p.: 105° C./10 torr) are obtained. The yield is 72.7%. The analyses of the infrared, NMR and mass spectra correspond to the expected alcohol.




[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Yield
72.7%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:9]=[C:10]([CH3:12])[CH3:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8].[BH4-].[Na+].CC(C)=O>C(O)C>[CH3:1][CH:2]([CH:9]=[C:10]([CH3:11])[CH3:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCC=O)C=C(C)C
|
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Four
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at ambient temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is carried out to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a bulk temperature of 10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is carried out to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a bulk temperature of 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a bulk temperature of 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
40 g of water are also added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed once with 50 g of saturated aqueous NaHCO3 solution and twice with 50 g of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the toluene is evaporated at reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation, 13.4 g (0.08 mol) of (B.p.: 105° C./10 torr)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CCCCCO)C=C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
